

In-Depth Technical Guide to Deuterium Labeling in Iopamidol-d8

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Compound of Interest

Compound Name: Iopamidol-d8

Cat. No.: B12414478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in **Iopamidol-d8**, a deuterated analog of the widely used non-ionic X-ray contrast agent, Iopamidol. This document details the precise location of the deuterium atoms, outlines the synthetic and analytical methodologies, and presents quantitative data on isotopic purity.

Introduction to Iopamidol and its Deuterated Analog

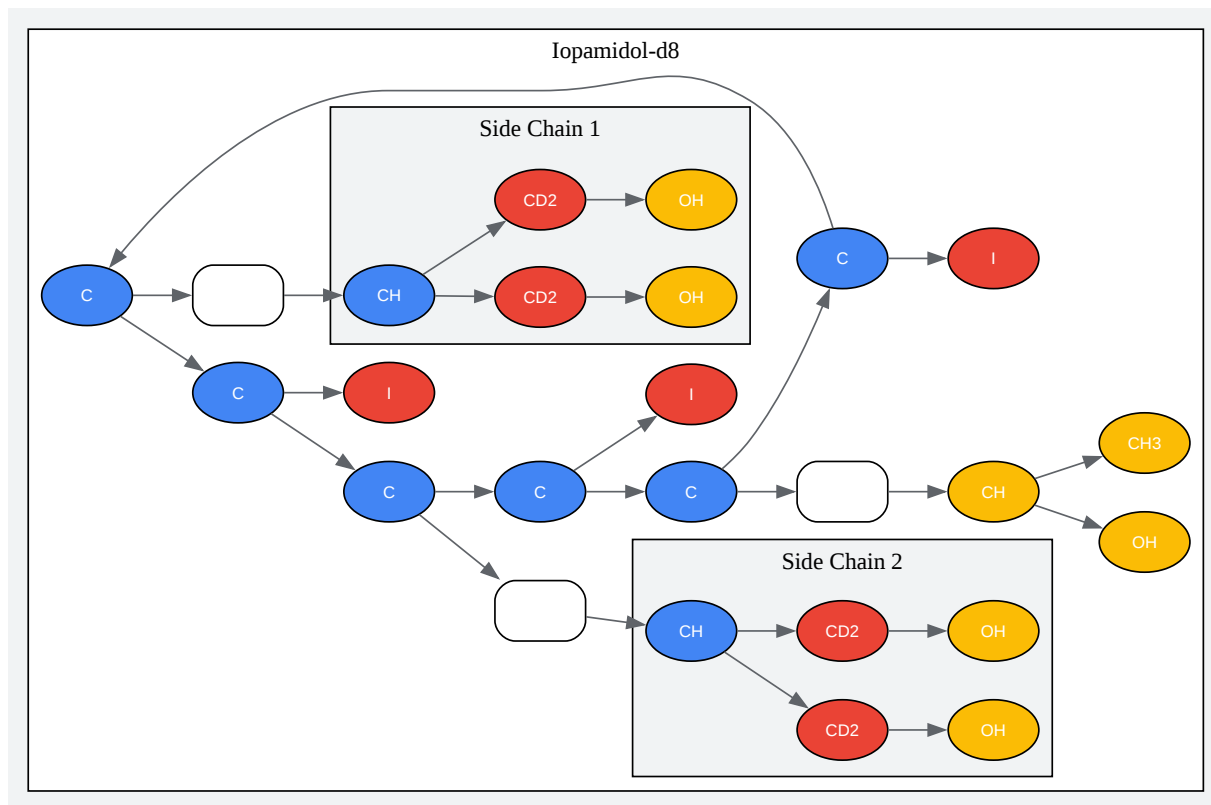
Iopamidol is a tri-iodinated benzene derivative used extensively in medical imaging to enhance the visibility of internal structures.^[1] Deuterium-labeled compounds, such as **Iopamidol-d8**, are valuable tools in pharmaceutical research. They serve as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and are used in pharmacokinetic studies to trace the metabolic fate of the drug.^[2] The replacement of hydrogen with deuterium can also subtly alter the pharmacokinetic profile of a drug, a strategy sometimes employed in drug development.

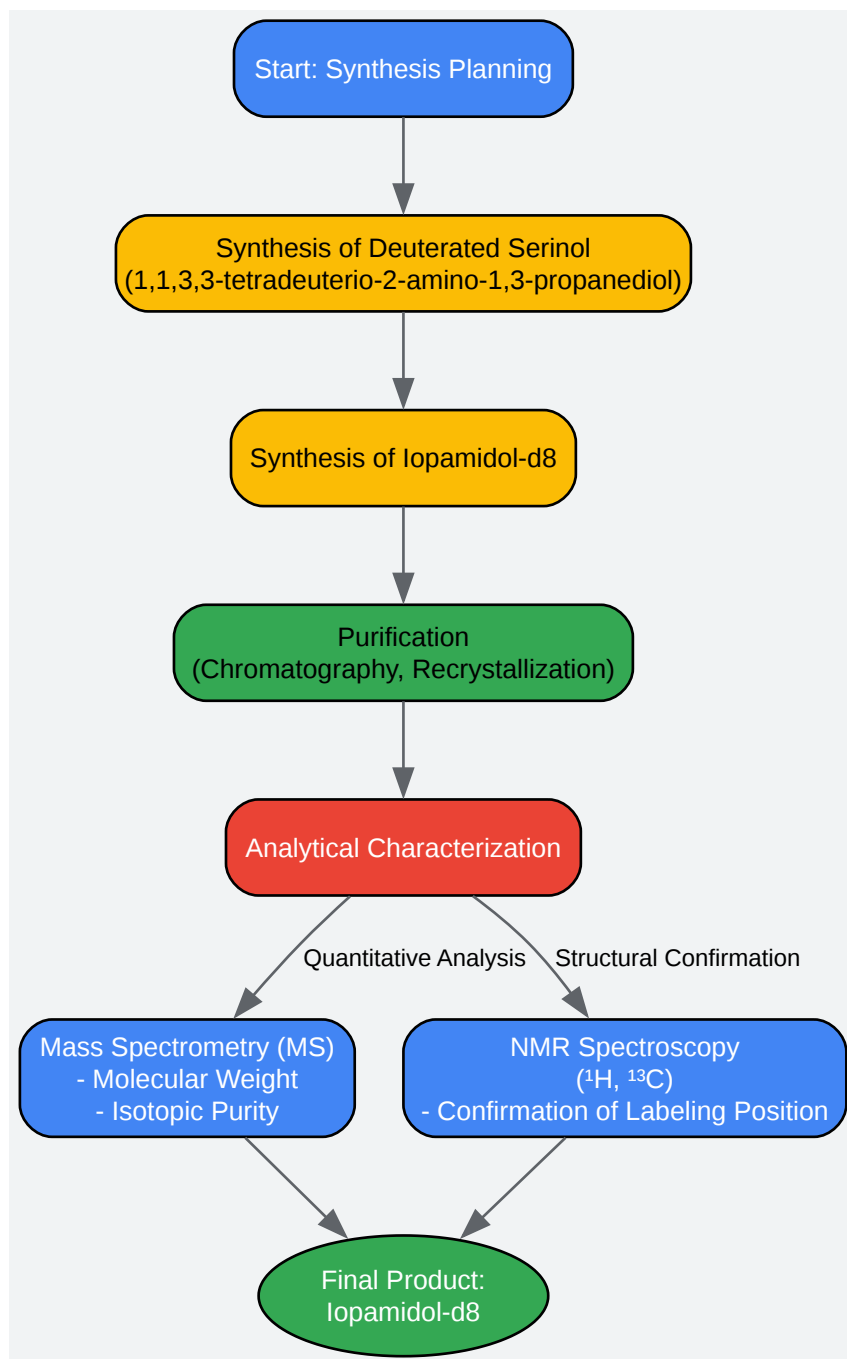
Position of Deuterium Labeling in Iopamidol-d8

The eight deuterium atoms in **Iopamidol-d8** are specifically located on the two N-substituted 1,3-dihydroxypropan-2-yl side chains. The systematic IUPAC name for **Iopamidol-d8** is 1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)-5-[[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.^[1]

This nomenclature indicates that on each of the two symmetrical side chains, the two hydrogen atoms on the first carbon (C1) and the two hydrogen atoms on the third carbon (C3) of the propanediol backbone are replaced by deuterium atoms.

Below is a DOT script for a Graphviz diagram illustrating the molecular structure of **lopamidol-d8** with the deuterium labeling positions highlighted.





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References

- 1. Iopamidol-d8 | C₁₇H₂₂I₃N₃O₈ | CID 71749521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
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